molecular formula C21H19FN2S B2883388 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 330189-44-1

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2883388
CAS No.: 330189-44-1
M. Wt: 350.46
InChI Key: ICLSXAOKPWLALG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a hexahydroquinazoline core with a thione functional group

Scientific Research Applications

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired hexahydroquinazoline-4-thione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
  • 2-(4-bromophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
  • 2-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also enhance the compound’s biological activity and stability .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2S/c1-14-6-12-17(13-7-14)24-19-5-3-2-4-18(19)21(25)23-20(24)15-8-10-16(22)11-9-15/h6-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLSXAOKPWLALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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